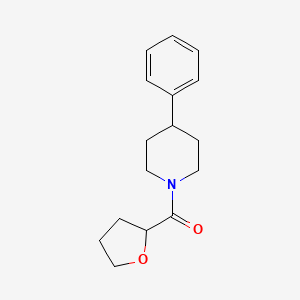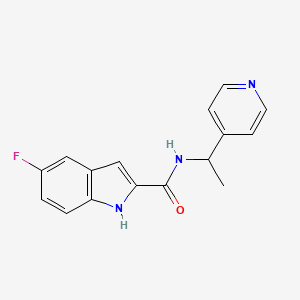
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPMP is a pyrrolidine derivative that has been shown to have diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The exact mechanism of action of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood, but it has been suggested to act through multiple pathways. (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. In addition, (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to increase the levels of glutathione, an important antioxidant molecule, in animal models of oxidative stress.
实验室实验的优点和局限性
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for experimentation. It has also been shown to have low toxicity in animal models, indicating its safety for use in laboratory experiments. However, there are some limitations to the use of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in research. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for the study of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of research is the development of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of the underlying mechanisms of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's effects, which could lead to the identification of new therapeutic targets. Additionally, the use of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in combination with other drugs or therapies could enhance its efficacy in the treatment of various diseases. Overall, the study of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has the potential to lead to the development of new and effective treatments for a range of diseases.
合成方法
The synthesis of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction of 2-pyridinecarboxaldehyde with 6-methyl-2-pyridinecarboxylic acid in the presence of triethylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the desired product, (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. The purity of the product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. Additionally, (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been found to have antitumor effects, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
(6-methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-4-2-5-14(18-12)16(20)19-11-3-6-15(19)13-7-9-17-10-8-13/h2,4-5,7-10,15H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMWVCOLYJKXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)


![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)